

Off-Target Kinase Inhibition Profile of Dhodh-IN-13: A Comparative Guide

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Compound of Interest

Compound Name: Dhodh-IN-13

Cat. No.: B6614584

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For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the off-target kinase inhibition profile of **Dhodh-IN-13**, a dihydroorotate dehydrogenase (DHODH) inhibitor, with its parent compound and other notable DHODH inhibitors.

Executive Summary

Dhodh-IN-13 is a structural analog of A771726 (also known as teriflunomide), the active metabolite of the immunosuppressive drug leflunomide. While direct kinase screening data for **Dhodh-IN-13** is not publicly available, analysis of its parent compound and other DHODH inhibitors reveals a varied landscape of kinase off-target effects. Brequinar, another potent DHODH inhibitor, demonstrates high selectivity with minimal off-target kinase activity. In contrast, teriflunomide has been shown to inhibit several kinases, most notably the PIM kinase family, which may contribute to its known side-effect profile. This guide summarizes the available quantitative data, provides detailed experimental methodologies for kinase profiling, and visualizes the relevant biological pathway.

Comparative Analysis of DHODH Inhibitors

The following table summarizes the primary target potency and known off-target kinase activities of **Dhodh-IN-13** and its comparators.

Compound	Primary Target	IC50 (Primary Target)	Off-Target Kinase(s)	IC50 (Off-Target Kinase)	Kinase Selectivity Profile
Dhodh-IN-13	Rat Liver DHODH	4.3 μ M	Not publicly available	Not publicly available	Not publicly available
A771726 (Teriflunomide)	Human DHODH	411 nM ^[1]	PIM1 Kinase	28.7 μ M ^[1]	Moderate
	PIM2 Kinase	255 μ M ^[1]			
	PIM3 Kinase	20.6 μ M ^[1]			
Leflunomide	Human DHODH	(Metabolized to A771726)	Tyrosine Kinases	Not specified	Moderate
Brequinar	Human DHODH	~20 nM	Minimal inhibition of >400 kinases	Not applicable	High

Experimental Protocols

The off-target kinase inhibition profiles are typically determined using large-panel kinase screening assays. Below are detailed methodologies for representative screening platforms.

Radiometric Kinase Assay (as used for Teriflunomide screening)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

- Principle: Kinase activity is quantified by measuring the incorporation of ³³P from [γ -³³P]ATP into a specific peptide or protein substrate. Inhibition of the kinase by a test compound results in a decrease in radioactive signal from the substrate.
- Procedure:

- A panel of over 600 kinases is tested in duplicate at a single concentration of the test compound (e.g., 200 μ M for Teriflunomide)[2].
- The kinase reaction is initiated by adding $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the radiolabeled substrate is separated from the residual $[\gamma\text{-}^{32}\text{P}]\text{ATP}$, typically by spotting the reaction mixture onto a filter membrane which captures the substrate.
- The radioactivity on the filter is measured using a scintillation counter.
- The percentage of remaining kinase activity is calculated by comparing the signal in the presence of the inhibitor to a DMSO control.
- Follow-up: For identified hits, dose-response curves are generated by testing a range of inhibitor concentrations to determine the IC₅₀ value.

KINOMEScan™ Competition Binding Assay (Representative Platform)

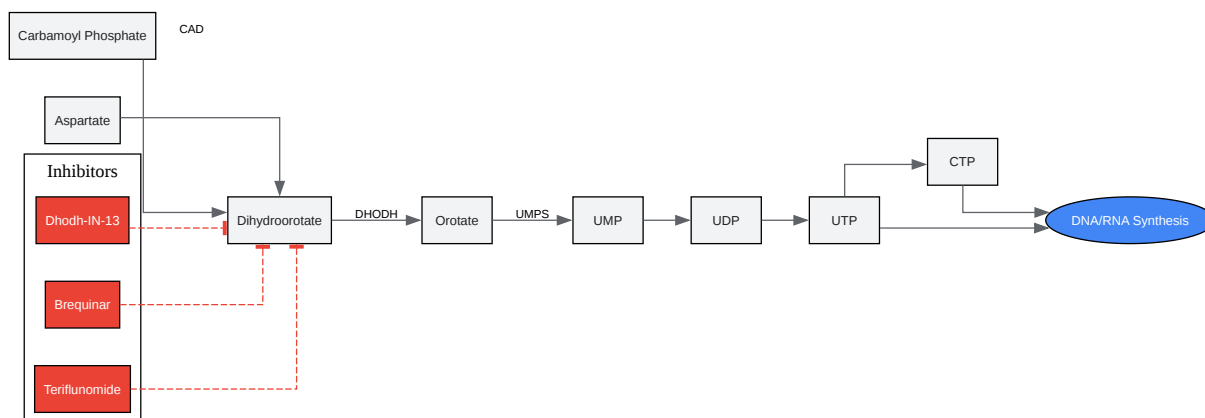
This is a high-throughput, affinity-based screening platform that measures the ability of a compound to displace a ligand from the active site of a kinase.

- Principle: The assay measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand in the presence of the test compound is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
- Procedure:
 - A test compound is incubated with a panel of DNA-tagged recombinant human kinases.
 - The mixture is then passed over a column containing an immobilized, active-site directed ligand.

- Kinases that are not bound to the test compound will bind to the immobilized ligand, while kinases bound to the test compound will flow through.
- The amount of kinase bound to the immobilized ligand is quantified using qPCR.
- Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (K_d) can also be determined from dose-response curves.

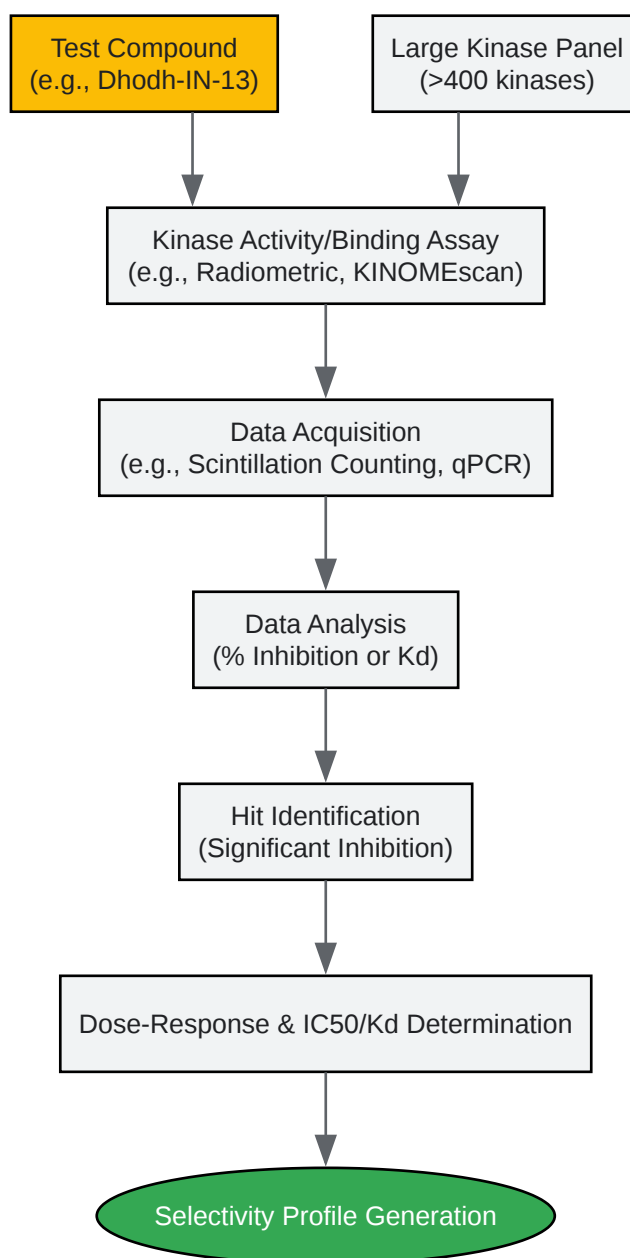
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, the target of the compared inhibitors, and a typical kinase screening workflow.



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Caption: De novo pyrimidine biosynthesis pathway and the site of action of DHODH inhibitors.



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Caption: A generalized workflow for off-target kinase inhibition profiling.

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References

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- 2. Identification of direct teriflunomide targets using kinase screening assay [bio-protocol.org]
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